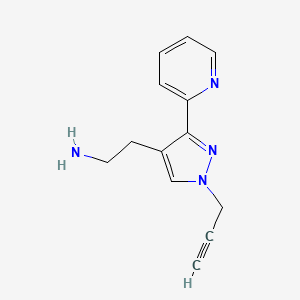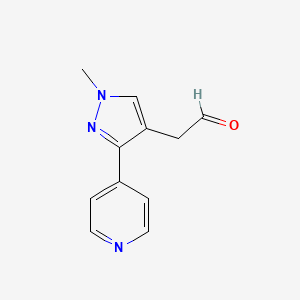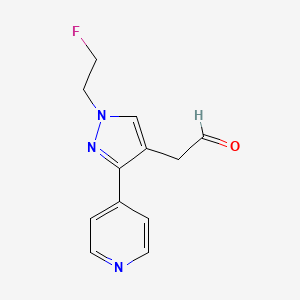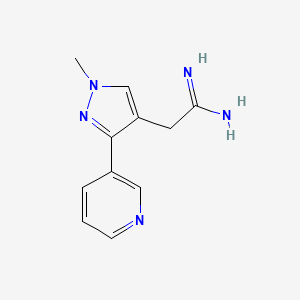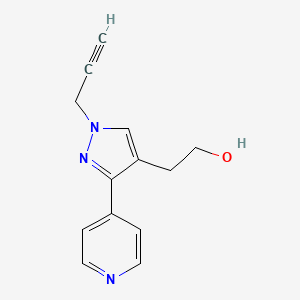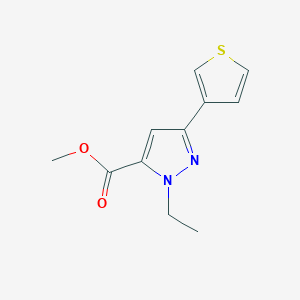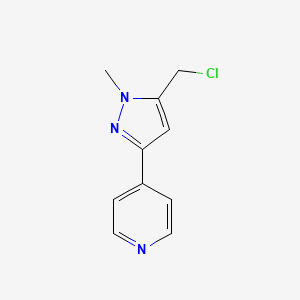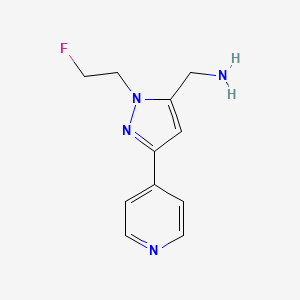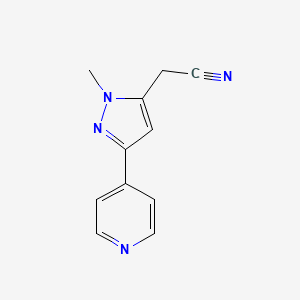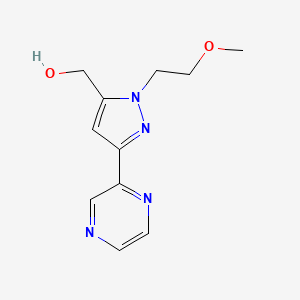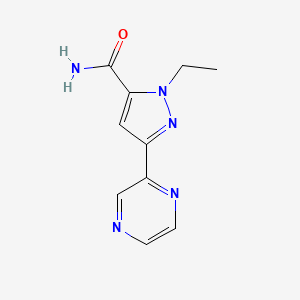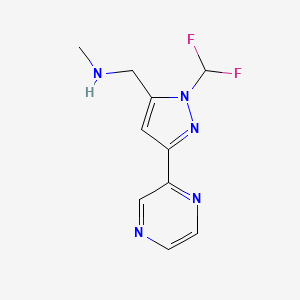
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Übersicht
Beschreibung
1-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, commonly referred to as DMMP, is a novel compound with potential applications in a variety of scientific and medical research. DMMP is a fluorinated pyrazole derivative that has been studied as a potential anti-cancer agent, as well as an inhibitor of enzymes involved in cell signaling. The compound has also been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, DMMP has been studied for its potential use as a drug delivery system for anticancer drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in this area focuses on the synthesis of novel compounds featuring pyrazole moieties for various applications. For example, a study reported the ambient-temperature synthesis of novel N-pyrazolyl imines, characterized by various spectroscopic techniques, indicating the compound's potential as a precursor in the synthesis of more complex molecules with specific applications in medicinal chemistry and material science (Becerra, Cobo, & Castillo, 2021).
Antimicrobial and Antifungal Activities
Several studies have synthesized novel pyrazole derivatives and evaluated their antimicrobial and antifungal activities. For instance, a study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against various phytopathogenic fungi, showing moderate to excellent activities, highlighting the potential of such compounds in developing new antifungal agents (Du et al., 2015).
Molecular Docking and SAR Studies
Research involving molecular docking and structure-activity relationship (SAR) studies helps in understanding the interaction between synthesized compounds and biological targets. This approach can lead to the identification of potential therapeutic agents. For instance, novel pyrazine moiety-bearing pyrazoline derivatives were synthesized and evaluated for their antibacterial, antioxidant, and DNA binding activities, providing insights into the molecular basis of their activity and potential therapeutic applications (Kitawat & Singh, 2014).
Anticancer Activities
The development of anticancer agents is a significant area of research in medicinal chemistry. Studies have synthesized novel compounds with pyrazole cores and evaluated their anticancer activities, contributing to the discovery of new therapeutic options. For example, a study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated their anticancer and antimicrobial activities, indicating the potential of such compounds in cancer therapy (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
1-[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5/c1-13-5-7-4-8(16-17(7)10(11)12)9-6-14-2-3-15-9/h2-4,6,10,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHIHZALUDIKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



